Product packaging for Ethyl 3,5-bis(benzyloxy)benzoate(Cat. No.:CAS No. 50841-46-8)

Ethyl 3,5-bis(benzyloxy)benzoate

Cat. No.: B1586932
CAS No.: 50841-46-8
M. Wt: 362.4 g/mol
InChI Key: RQXAEHUFPQJLDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Early Academic Explorations of Benzoate (B1203000) Esters

The story of Ethyl 3,5-bis(benzyloxy)benzoate is rooted in the broader history of esters, a fundamental class of organic compounds. The German chemist Leopold Gmelin first introduced the term "ester" in the 19th century. nih.gov The most foundational method for synthesizing esters, known as Fischer-Speier esterification, was developed by Emil Fischer and Arthur Speier in 1895. chemistrylearner.comwikipedia.org This acid-catalyzed reaction between a carboxylic acid and an alcohol remains a cornerstone of organic chemistry, illustrating the long-standing importance of ester synthesis. chemistrylearner.comnumberanalytics.comnumberanalytics.com

Benzoate esters, derived from benzoic acid, quickly became significant. They were recognized not only for their pleasant aromas, which led to their use in perfumes and flavorings, but also for their utility in the laboratory. numberanalytics.com In the evolution of complex, multi-step organic synthesis, the ability to selectively protect certain functional groups is paramount. wikipedia.org The benzoate group emerged as a reliable protecting group for alcohols because of its stability under various conditions and the possibility of its removal when needed. numberanalytics.comwikipedia.orgorganic-chemistry.orglibretexts.org This historical foundation of synthesis and protection strategies set the stage for the development of more complex and specialized benzoate esters like this compound.

Significance within Synthetic Organic Chemistry

The primary significance of this compound in synthetic organic chemistry lies in its role as a specialized building block, particularly for the construction of dendrimers. Dendrimers are complex, highly branched, three-dimensional macromolecules with a wide range of applications, from drug delivery to materials science. mdpi.comnih.govresearchgate.net

The structure of this compound is ideally suited for this purpose. The central benzene (B151609) ring, substituted at the 1, 3, and 5 positions, provides a perfect branching point. The two benzyloxy groups (-OCH₂C₆H₅) serve a dual function: they are chemically robust, allowing other parts of the molecule to be modified without being affected, and they can be removed later through hydrogenolysis to reveal reactive hydroxyl (-OH) groups for further dendritic growth. libretexts.orgnih.gov

The ethyl ester group (-COOCH₂CH₃) can be hydrolyzed to a carboxylic acid, providing another reactive site for building the dendritic structure. nih.gov The closely related precursor, 3,5-bis(benzyloxy)benzoic acid, is a well-established starting material in the convergent synthesis of Fréchet-type poly-ether dendrimers, highlighting the importance of this specific substitution pattern. nih.govresearchgate.net

Overview of Research Trajectories and Academic Relevance

The academic relevance of this compound and its derivatives stems from their application in several advanced research areas. The unique combination of a rigid aromatic core with versatile functional groups makes this scaffold attractive for creating complex, tailored molecules.

Key Research Applications:

Dendrimer Synthesis: This is the most prominent application. The 3,5-bis(benzyloxy)benzoyl unit is a fundamental component for creating dendrons (dendritic wedges) that are then assembled into larger, perfectly branched dendrimers. These poly(benzyl ether) dendrimers are explored for their potential in drug delivery, where they can encapsulate therapeutic agents, and as nanoscale catalysts. mdpi.comnih.govnih.govwjarr.com

Liquid Crystals: Benzoate esters are a well-known class of compounds used to create liquid crystals. wikipedia.orgintelcentru.ro The rigid, rod-like shape of many benzoate derivatives allows them to form ordered phases (nematic, smectic) that are sensitive to temperature. scispace.comscirp.org While research has focused on various substituted benzoates, the core structure of this compound makes it and its analogs potential candidates for new liquid crystalline materials with specific optical or electronic properties. intelcentru.rorsc.org

Medicinal Chemistry: The benzyloxy-phenyl motif is present in various biologically active molecules. Researchers have incorporated similar structures into compounds designed as inhibitors for specific enzymes, such as phosphatidylinositol 3-kinase (PI3K), which is a target in cancer therapy. nih.gov The benzyl (B1604629) groups can interact with hydrophobic pockets in biological targets, making this scaffold a useful starting point for designing new therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H22O4 B1586932 Ethyl 3,5-bis(benzyloxy)benzoate CAS No. 50841-46-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3,5-bis(phenylmethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O4/c1-2-25-23(24)20-13-21(26-16-18-9-5-3-6-10-18)15-22(14-20)27-17-19-11-7-4-8-12-19/h3-15H,2,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXAEHUFPQJLDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70198882
Record name Ethyl 3,5-bis(benzyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70198882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50841-46-8
Record name Ethyl 3,5-bis(phenylmethoxy)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50841-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3,5-bis(benzyloxy)benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050841468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3,5-bis(benzyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70198882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3,5-bis(benzyloxy)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.612
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethyl 3,5-bis(benzyloxy)benzoate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5P8GQQ4RF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Strategies and Methodologies for Ethyl 3,5 Bis Benzyloxy Benzoate

Esterification Pathways of 3,5-bis(benzyloxy)benzoic Acid with Ethanol (B145695)

Classical Esterification Protocols

The Fischer-Speier esterification, or simply Fischer esterification, is a cornerstone of classical organic synthesis for producing esters from carboxylic acids and alcohols. athabascau.ca In this protocol, 3,5-bis(benzyloxy)benzoic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst. The use of excess ethanol helps to shift the reaction equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle. athabascau.ca

The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking this carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester. youtube.com

A typical laboratory procedure involves refluxing the carboxylic acid and a large excess of absolute ethanol with a catalytic amount of concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). operachem.comgoogle.com The reaction progress is monitored until completion, after which the excess ethanol is removed, and the crude product is worked up by neutralizing the acid catalyst and extracting the ester.

Table 1: Typical Reaction Parameters for Classical Fischer Esterification

ParameterConditionRationale
Carboxylic Acid3,5-bis(benzyloxy)benzoic acidStarting material
AlcoholEthanol (often used as solvent)Reactant and equilibrium shift
CatalystConcentrated H₂SO₄ or HClProton source to activate the carbonyl group
TemperatureRefluxTo increase reaction rate
Work-upNeutralization (e.g., with NaHCO₃ solution), extraction, and purificationTo isolate the pure ester product

Catalytic Approaches and Optimized Reaction Conditions

While strong mineral acids are effective, their corrosive nature and the potential for side reactions have led to the development of alternative catalytic systems. These include Lewis acids, solid acid catalysts, and other milder reagents. rug.nldergipark.org.tr

Lewis acids such as tin(II) compounds or bismuth(III) triflate (Bi(OTf)₃) have been shown to catalyze esterification reactions, sometimes under milder conditions than strong Brønsted acids. rug.nlgoogle.com Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) or acid-treated clays (e.g., Montmorillonite K10), offer significant advantages, including ease of separation from the reaction mixture, potential for recyclability, and reduced environmental impact. dergipark.org.trijstr.org

Microwave-assisted organic synthesis (MAOS) has also been applied to Fischer esterification to dramatically reduce reaction times and, in some cases, improve yields. researchgate.net For the synthesis of ethyl benzoate (B1203000) from benzoic acid, microwave irradiation in a sealed vessel in the presence of a catalyst like expandable graphite has been shown to be effective, achieving high yields in a significantly shorter time compared to conventional heating. cibtech.org Such conditions could be optimized for the synthesis of Ethyl 3,5-bis(benzyloxy)benzoate.

Table 2: Comparison of Catalytic Systems for Benzoic Acid Esterification

Catalyst TypeExamplesAdvantagesPotential Drawbacks
Brønsted AcidsH₂SO₄, p-TsOHLow cost, high activityCorrosive, difficult to separate, potential for side reactions
Lewis AcidsBi(OTf)₃, Zirconocene triflateHigh activity, sometimes milder conditionsHigher cost, sensitivity to moisture
Solid AcidsAmberlyst-15, Zeolites, Acid-treated claysReusable, easy to separate, environmentally benignMay have lower activity, potential for mass transfer limitations dergipark.org.tr

Alternative Synthetic Routes from Substituted Benzoates

An alternative and highly practical approach to synthesizing this compound begins with a more readily available precursor, such as ethyl 3,5-dihydroxybenzoate (B8624769). This strategy relies on the protection of the phenolic hydroxyl groups as benzyl (B1604629) ethers.

Protection Group Chemistry in Phenolic Hydroxyls

The synthesis often starts with the esterification of 3,5-dihydroxybenzoic acid (α-resorcylic acid) with ethanol to form ethyl 3,5-dihydroxybenzoate. prepchem.com This precursor, which contains two reactive phenolic hydroxyl groups, can then undergo a double benzylation reaction.

The Williamson ether synthesis is the most common method for this transformation. masterorganicchemistry.comwikipedia.org The reaction involves the deprotonation of the phenolic hydroxyl groups using a suitable base to form a diphenoxide intermediate. This is followed by a nucleophilic substitution (SN2) reaction with benzyl halide (typically benzyl bromide or benzyl chloride). masterorganicchemistry.com

Common bases for this reaction include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH). The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetone being frequently employed to facilitate the SN2 reaction.

Reaction Scheme:

Esterification: 3,5-dihydroxybenzoic acid + Ethanol (H⁺ catalyst) → Ethyl 3,5-dihydroxybenzoate

Benzylation (Williamson Ether Synthesis): Ethyl 3,5-dihydroxybenzoate + 2 eq. Benzyl Bromide (Base, e.g., K₂CO₃, in DMF) → this compound

This two-step route is advantageous as it utilizes commercially available starting materials and employs robust, high-yielding reactions.

Halogenation and Subsequent Functionalization

A conceptually different, though less common, synthetic pathway could involve the introduction of the benzyloxy groups via nucleophilic aromatic substitution on a di-halogenated benzoate. Organohalides are valuable building blocks in organic synthesis due to their ability to be converted into other functional groups. masterorganicchemistry.com

This theoretical route would start with a di-halogenated ethyl benzoate, such as ethyl 3,5-dibromobenzoate. The benzyloxy groups could then be installed by reacting this substrate with sodium benzyloxide. However, nucleophilic aromatic substitution on an unactivated benzene (B151609) ring is generally difficult and requires harsh conditions or transition-metal catalysis (e.g., Buchwald-Hartwig amination or Ullmann condensation-type reactions adapted for ether synthesis). The presence of the electron-withdrawing ester group provides some activation to the ring, but this strategy is generally less efficient than the Williamson ether synthesis on a dihydroxy- precursor described in section 2.2.1.

Advanced Synthetic Transformations and Functionalization

This compound is not just a synthetic target but also a versatile intermediate for further chemical transformations. The functional groups present—an ester and two benzyl ethers—offer multiple handles for modification.

Deprotection (Debenzylation): The benzyl ether groups are widely used as protecting groups for hydroxyl functions because they are stable to a wide range of reaction conditions but can be cleaved selectively. The most common method for debenzylation is catalytic hydrogenation using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. This reaction cleaves the benzyl C-O bond to regenerate the free hydroxyl groups, yielding ethyl 3,5-dihydroxybenzoate and toluene (B28343) as a byproduct.

Ester Hydrolysis: The ethyl ester can be readily hydrolyzed back to the carboxylic acid, 3,5-bis(benzyloxy)benzoic acid, under either acidic or basic (saponification) conditions. This carboxylic acid is a key building block (a "dendron") for the synthesis of dendrimers and other macromolecular architectures.

Ester Reduction: The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would yield (3,5-bis(benzyloxy)phenyl)methanol, a precursor for other functionalized molecules.

The ability to selectively manipulate these functional groups makes this compound a valuable intermediate in multi-step syntheses, particularly in materials science and medicinal chemistry.

Derivatization via Ester Hydrolysis and Amidation

The ester functional group in this compound is a prime site for derivatization, allowing for its conversion into other important functional groups, primarily carboxylic acids and amides.

Ester Hydrolysis: The ethyl ester can be readily hydrolyzed to its corresponding carboxylic acid, 3,5-bis(benzyloxy)benzoic acid. This transformation is typically achieved under basic or acidic conditions.

Base-Promoted Hydrolysis (Saponification): This is a common and often preferred method due to its irreversible nature. The reaction involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The process yields the carboxylate salt, which is then protonated in a subsequent step with a strong acid to afford the final carboxylic acid. This method ensures the reaction goes to completion.

Acid-Catalyzed Hydrolysis: Alternatively, the ester can be heated under reflux with a dilute mineral acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). This reaction is reversible, and to drive the equilibrium towards the products, an excess of water is typically used.

The resulting 3,5-bis(benzyloxy)benzoic acid is a valuable intermediate itself, for instance, in the synthesis of luminescent lanthanide coordination complexes.

Amidation: The conversion of the ester directly to an amide, known as aminolysis, can be accomplished by reacting this compound with ammonia or a primary or secondary amine. This reaction is generally slower than hydrolysis and may require elevated temperatures or catalysis. The mechanism is analogous to base-promoted hydrolysis, where the amine acts as the nucleophile. The use of heterogeneous catalysts, such as niobium(V) oxide (Nb₂O₅), has been shown to effectively facilitate the direct amidation of esters under solvent-free conditions, offering a greener alternative to traditional methods.

ReactionReagentsProductKey Features
Ester Hydrolysis (Basic)1. NaOH or KOH (aq), Heat 2. H₃O⁺3,5-bis(benzyloxy)benzoic acidIrreversible, high yield
Ester Hydrolysis (Acidic)H₂O, H₂SO₄ or HCl, Heat3,5-bis(benzyloxy)benzoic acidReversible, requires excess water
AmidationRNH₂ or R₂NH, HeatN-substituted-3,5-bis(benzyloxy)benzamideCan be catalyzed (e.g., Nb₂O₅)

Introduction of New Functional Groups onto the Benzoate Scaffold

The central benzene ring of this compound can be functionalized through electrophilic aromatic substitution (SEAr) reactions. The regiochemical outcome of these substitutions is dictated by the directing effects of the existing substituents: the two benzyloxy groups (-OCH₂Ph) and the ethyl carboxylate group (-COOEt).

Directing Effects: The benzyloxy groups are alkoxy groups, which are strongly activating and ortho, para-directing. They increase the electron density of the aromatic ring, particularly at the positions ortho and para to themselves, making the ring more susceptible to electrophilic attack. The ethyl carboxylate group, however, is a deactivating group and a meta-director due to its electron-withdrawing nature.

In the case of this compound, the two activating benzyloxy groups are located at positions 3 and 5. Their activating, ortho, para-directing influence is additive and strongly directs incoming electrophiles to positions 2, 4, and 6. The deactivating, meta-directing ester group at position 1 also directs to positions 3 and 5, but since these are already substituted, its influence reinforces the unlikelihood of substitution at the positions ortho and para to it (positions 2 and 6). The combined effect is a powerful activation of the ring and a strong direction of electrophiles to the positions ortho and para to the benzyloxy groups (positions 2, 4, and 6).

Common Electrophilic Aromatic Substitution Reactions:

Nitration: Using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), a nitro group (-NO₂) can be introduced onto the ring, likely at the 2, 4, or 6 positions, to form ethyl 3,5-bis(benzyloxy)-x-nitrobenzoate.

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would yield the corresponding halogenated derivatives.

Friedel-Crafts Alkylation and Acylation: These reactions allow for the formation of new carbon-carbon bonds. byjus.comlibretexts.orgmasterorganicchemistry.com Acylation, using an acyl halide (RCOCl) and a Lewis acid, would introduce a ketone functionality. Alkylation, using an alkyl halide and a Lewis acid, would add an alkyl chain. These substitutions are also expected to occur at the activated 2, 4, or 6 positions.

Reaction TypeTypical ReagentsPotential Product(s)Predicted Regioselectivity
NitrationHNO₃, H₂SO₄Ethyl 3,5-bis(benzyloxy)-x-nitrobenzoateSubstitution at C2, C4, or C6
BrominationBr₂, FeBr₃Ethyl 3,5-bis(benzyloxy)-x-bromobenzoateSubstitution at C2, C4, or C6
Friedel-Crafts AcylationRCOCl, AlCl₃Ethyl 3,5-bis(benzyloxy)-x-acylbenzoateSubstitution at C2, C4, or C6

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound, which typically involves an esterification step and a double Williamson ether synthesis.

Solvent-Free Reactions and Alternative Media

A primary goal of green chemistry is to minimize or eliminate the use of volatile organic solvents, which contribute to environmental pollution.

Solvent-Free Synthesis: Both the esterification of 3,5-dihydroxybenzoic acid and the subsequent Williamson ether synthesis to add the benzyl groups can be adapted to solvent-free conditions. For instance, the Williamson synthesis has been effectively performed under solvent-free conditions using solid bases like potassium carbonate, often accelerated by microwave irradiation. researchgate.net This approach simplifies workup, reduces waste, and can lead to shorter reaction times and higher yields. Similarly, esterification reactions can be conducted without a solvent, for example, by using supported iron oxide nanoparticles as a catalyst or by employing mechanochemical methods like ball-milling.

Alternative Energy Sources: Microwave-assisted organic synthesis (MAOS) is a key green technology. ajrconline.orgyoutube.comyoutube.comyoutube.comnih.gov Microwave heating can dramatically reduce reaction times from hours to minutes, often leading to higher yields and purer products compared to conventional heating methods. youtube.com This efficiency reduces energy consumption and the potential for side reactions. youtube.com

Catalyst Design for Sustainable Production

The development of efficient and recyclable catalysts is central to sustainable chemical production.

Heterogeneous Catalysts for Esterification: Instead of traditional homogeneous acid catalysts like sulfuric acid, which are corrosive and difficult to separate from the reaction mixture, solid acid catalysts can be employed. These include zeolites, ion-exchange resins, and various metal oxides. A notable example is the use of alkaline earth layered benzoates (e.g., barium benzoate) as reusable heterogeneous catalysts for the esterification of benzoic acid. researchgate.netscielo.br These catalysts show good activity and can be recovered and reused for multiple reaction cycles, minimizing waste. researchgate.net Supported iron oxide nanoparticles have also proven to be efficient and recoverable catalysts for solvent-free esterification.

Sustainable Williamson Ether Synthesis: The classic Williamson synthesis often uses strong bases and polar aprotic solvents. francis-press.commasterorganicchemistry.comwikipedia.org Greener alternatives focus on using milder bases and phase-transfer catalysts (PTC) to facilitate the reaction in more environmentally benign solvent systems or even in water. Protocols using solid bases like potassium carbonate under solvent-free or microwave conditions also represent a more sustainable approach by eliminating harsh reagents and solvents. researchgate.net

Chemical Reactivity and Mechanistic Studies of Ethyl 3,5 Bis Benzyloxy Benzoate

Hydrolytic Stability and Transesterification Reactions

The ester and ether functionalities in Ethyl 3,5-bis(benzyloxy)benzoate are susceptible to cleavage under various conditions. The stability and transformation of these groups are crucial for its application in multi-step syntheses.

Kinetic Studies of Ester Cleavage

The cleavage of the ethyl ester group in this compound typically proceeds via hydrolysis, which can be catalyzed by either acid or base. Base-catalyzed hydrolysis, also known as saponification, is generally irreversible and follows a bimolecular acyl-oxygen cleavage (BAc2) mechanism. epa.gov In this process, a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group and forming a carboxylate salt after deprotonation of the resulting carboxylic acid.

CompoundReaction ConditionRate Constant (k)Reference
Ethyl Acetate (B1210297)Alkaline Hydrolysis at 25°C0.1120 L·mol⁻¹·s⁻¹ uv.es
Ethyl Benzoate (B1203000)Alkaline Hydrolysis in 30% Methanol-Water at 20°C1.590 x 10⁻² (dm)³·mol⁻¹·min⁻¹ chemicaljournals.com

This table presents kinetic data for the hydrolysis of simple esters to provide a comparative context for the reactivity of this compound.

Catalyst Influence on Transesterification Pathways

Transesterification is a process where the ethyl group of the ester is exchanged with another alkyl group from an alcohol. This reaction can be catalyzed by both acids and bases. Acid-catalyzed transesterification involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol. nih.gov Base-catalyzed transesterification typically employs an alkoxide base corresponding to the alcohol being used for the exchange.

A variety of catalysts can be employed for the transesterification of esters like this compound. Homogeneous catalysts such as sulfuric acid and p-toluenesulfonic acid are effective for acid-catalyzed reactions. For base-catalyzed pathways, sodium or potassium alkoxides are commonly used. Heterogeneous catalysts, including ion-exchange resins, zeolites, and certain metal oxides, offer advantages in terms of ease of separation and catalyst recycling. researchgate.net For instance, a porous phenolsulphonic acid–formaldehyde resin has been shown to be an effective catalyst for the transesterification of ethyl esters with methanol (B129727). wikipedia.org

CatalystReactantsConditionsProduct YieldReference
Boric AcidEthyl Acetoacetate and various alcohols-High yields organic-chemistry.org
Methylboronic Acidβ-keto ethyl esters and various alcoholsMolecular sievesModerate to high yields organic-chemistry.org
Deep Eutectic SolventBenzoic Acid and Ethanol (B145695)75°C88.3% conversion researchgate.net

This table summarizes different catalytic systems used for the transesterification of related esters, which could be applicable to this compound.

Oxidation and Reduction Processes Involving the Benzyloxy and Ester Moieties

The benzyloxy and ethyl ester groups in this compound can undergo various oxidation and reduction reactions, which can be controlled to achieve selective transformations.

Selective Oxidation Methodologies

The benzylic C-H bonds of the benzyloxy groups are susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the benzylic methylene (B1212753) groups to carboxylic acids. youtube.com However, milder and more selective methods are often preferred to avoid over-oxidation or degradation of other parts of the molecule.

Selective oxidation of benzyl (B1604629) ethers to the corresponding benzaldehydes or benzoates can be achieved using various reagents. For instance, 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) has been used for the selective oxidation of benzyl alcohols to benzaldehydes or, in the presence of methanol, to methyl benzoates. researchgate.net Another approach involves the use of ozone, which can oxidatively cleave benzyl ethers. commonorganicchemistry.com The choice of oxidant and reaction conditions is critical to ensure the selectivity of the oxidation at the benzylic position without affecting the aromatic rings or the ethyl ester group.

OxidantSubstrateProductReference
CrO₃/Acetic AcidBenzyl EthersBenzoates youtube.com
OzoneBenzyl EthersBenzoic Esters/Acids commonorganicchemistry.com
1,3-dibromo-5,5-dimethylhydantoin (DBDMH)Benzyl AlcoholsBenzaldehydes/Methyl Benzoates researchgate.net

This table provides examples of oxidation methods for benzylic functional groups, relevant to the benzyloxy moieties in this compound.

Hydrogenation and Reductive Transformations

The functional groups in this compound can be reduced under different conditions. The ethyl ester can be reduced to a primary alcohol, yielding 3,5-bis(benzyloxy)benzyl alcohol and ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Catalytic hydrogenation offers several pathways depending on the catalyst and reaction conditions. The benzyl ether groups can be cleaved via hydrogenolysis using a palladium on carbon (Pd/C) catalyst and hydrogen gas. This reaction is a common method for deprotection of benzyl ethers in organic synthesis. It is also possible to hydrogenate the aromatic rings to the corresponding cyclohexyl derivatives, although this typically requires more forcing conditions, such as higher pressures and temperatures, or more active catalysts like rhodium on carbon (Rh/C). researchgate.net The selective cleavage of the benzyl ethers without affecting the aromatic ring of the benzoate is a valuable synthetic transformation.

ReactionReagent/CatalystProductReference
Ester ReductionLiAlH₄Primary Alcohol nih.gov
Hydrogenolysis of Benzyl EthersH₂/Pd-CAlcohol and Toluene (B28343)
Aromatic Ring HydrogenationH₂/Rh-CCyclohexane derivative researchgate.net

This table outlines common reductive transformations applicable to the functional groups present in this compound.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is activated towards electrophilic substitution due to the presence of the two electron-donating benzyloxy groups. The ethyl ester group, being electron-withdrawing, has a deactivating effect.

Electrophilic Aromatic Substitution: The directing effects of the substituents on the aromatic ring determine the position of incoming electrophiles. The benzyloxy group is an ortho, para-director, while the ethyl carboxylate group is a meta-director. In this compound, the two strongly activating benzyloxy groups at positions 3 and 5 will direct incoming electrophiles to the positions ortho and para to them. This means that electrophilic substitution is most likely to occur at the C2, C4, and C6 positions. The C2 and C6 positions are ortho to one benzyloxy group and meta to the other, while the C4 position is para to one benzyloxy group and ortho to the other. Given the steric hindrance at the C2 and C6 positions, substitution at the C4 position is often favored.

Nucleophilic Aromatic Substitution: The electron-rich nature of the benzene ring in this compound makes it generally unreactive towards nucleophilic aromatic substitution. Such reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to facilitate attack by a nucleophile. Nucleophilic attack is more likely to occur at the electrophilic carbonyl carbon of the ester group, as seen in hydrolysis and transesterification reactions.

Scientific Studies on the Photochemical Transformations of this compound Remain Elusive

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the photochemical behavior of the chemical compound this compound. Despite its documented synthesis and crystallographic characterization, specific studies detailing its mechanistic pathways under photochemical influence, particularly concerning photo-induced deprotection and the role of electronic excited states, are not present in the public domain.

The benzyl group is a well-known photolabile protecting group in organic synthesis, and its cleavage is often studied. Generally, the photochemical deprotection of benzyl ethers can proceed through various mechanisms, often involving the generation of a benzyl cation or radical upon irradiation. The specific pathway and efficiency of this process are highly dependent on the substitution pattern of the benzene ring and the nature of the excited state involved (singlet or triplet).

For instance, the introduction of electron-donating or-withdrawing groups on the aromatic ring can significantly influence the absorption properties and the subsequent photochemical reactivity. In the case of this compound, the presence of two benzyloxy groups would be expected to impact its electronic structure and, consequently, its behavior upon exposure to light. However, without experimental or theoretical studies on this specific molecule, any discussion of its photo-induced deprotection mechanisms or the specific excited states governing its reaction pathways would be purely speculative.

Detailed mechanistic investigations, such as those employing techniques like laser flash photolysis to observe transient intermediates or quantum yield measurements to determine reaction efficiencies, are crucial for elucidating the intricacies of photochemical transformations. Such studies would be necessary to understand how the electronic excitation of this compound leads to the cleavage of the benzyl-oxygen bond and to identify the key reactive intermediates involved.

Derivatives and Analogues of Ethyl 3,5 Bis Benzyloxy Benzoate: Synthesis and Structure Property Relationships

Design and Synthesis of Novel Benzyl (B1604629) and Alkoxy-Substituted Benzoate (B1203000) Esters

The synthesis of benzyl and alkoxy-substituted benzoate esters can be achieved through several established organic chemistry reactions. A common method involves the esterification of a corresponding benzoic acid with an alcohol in the presence of an acid catalyst. quora.com For instance, ethyl benzoate can be prepared by reacting benzoic acid with ethanol (B145695) using a strong acid catalyst like sulfuric acid. quora.com

The introduction of benzyl and alkoxy groups onto the benzoic acid or benzoate ring is a key aspect of designing novel derivatives. The Williamson ether synthesis is a viable route for this, where a phenol (B47542) or an alcohol is treated with a base, such as sodium hydride, followed by the addition of an alkyl halide like benzyl bromide. quora.com Another approach involves the use of 2-benzyloxy-1-methylpyridinium triflate as a mild and effective reagent for the benzylation of alcohols under neutral conditions. beilstein-journals.org This method is particularly useful for complex substrates where acidic or basic conditions are not well-tolerated. beilstein-journals.org

The synthesis of more complex derivatives, such as those with multiple substitutions, often requires multi-step procedures. For example, the synthesis of ethyl 3-benzylamino-4-(4-benzyloxyphenoxy)-5-sulphamyl-benzoate involves the refluxing of 3-amino-4-(4-benzyloxyphenoxy)-5-sulphamyl-benzoic acid with benzyl bromide in ethanol. prepchem.com Similarly, the preparation of 3,5-dihydroxy methyl benzoate can be achieved by refluxing 3,5-dihydroxybenzoic acid with methanol (B129727) and p-toluenesulfonic acid. google.com

The strategic placement of these substituents significantly influences the molecule's properties. For example, the introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the benzoate ring, which in turn can affect its reactivity and biological activity. researchgate.net

Table 1: Synthesis Methods for Benzyl and Alkoxy-Substituted Benzoate Esters

Reaction TypeReagentsProduct TypeReference
Fischer EsterificationBenzoic acid, Ethanol, Sulfuric acidEthyl benzoate quora.com
Williamson Ether SynthesisPhenol, Sodium hydride, Benzyl bromideAlkoxy-substituted benzoate quora.com
BenzylationAlcohol, 2-Benzyloxy-1-methylpyridinium triflateBenzyl ether beilstein-journals.org
Multi-step SynthesisSubstituted benzoic acid, Benzyl bromide, EthanolComplex benzoate ester prepchem.com

Incorporation into Polymeric Structures and Macromolecular Architectures

Benzoate esters, including derivatives of Ethyl 3,5-bis(benzyloxy)benzoate, can serve as building blocks for the construction of polymeric and macromolecular structures. These esters can be incorporated as plasticizers in various organic polymers, enhancing their flexibility and processing characteristics. google.com The effectiveness of a benzoate ester as a plasticizer is influenced by its molecular structure, with mixtures of certain monobenzoates and dibenzoates showing synergistic effects. google.com

Polymeric esters, in general, are utilized in high-performance applications where low volatility and resistance to extraction are crucial. hallstarindustrial.com They are compatible with polar elastomers like nitrile and can be found in applications such as underhood automotive components. hallstarindustrial.com The compatibility and permanence of these polymeric esters within the polymer matrix are dependent on their polarity and molecular weight. hallstarindustrial.com

Furthermore, benzoate derivatives can be designed as monomers for polycondensation reactions to create polyesters with specific layered structures. acs.org For example, dicarboxylic acids derived from 2-(4-hydroxyphenyl)benzoxazole-5-carboxylic acid can be polymerized with various diols to form poly(benzoxazole-ester)s with well-defined layer repeats. acs.org These materials can exhibit liquid crystalline properties, with the mesophase behavior being dependent on the length of the flexible spacers and terminal substituents. tandfonline.com

The synthesis of these polymers often involves standard polycondensation techniques, reacting diacid chlorides with diols or their silylated derivatives. acs.org The resulting polymers can be characterized by their thermal properties and their ability to form ordered structures in the solid state.

Supramolecular Architectures and Self-Assembly of Related Benzoate Derivatives

The ability of benzoate derivatives to participate in non-covalent interactions makes them excellent candidates for the construction of supramolecular architectures through self-assembly. These interactions, including hydrogen bonding and aromatic stacking, drive the spontaneous organization of molecules into well-defined, higher-order structures. researchgate.net

Hydrogen bonding is a powerful tool in crystal engineering, enabling the predictable assembly of molecules in the solid state. Benzoic acid and its derivatives are well-known to form strong hydrogen-bonded dimers through their carboxylic acid groups. researchgate.netnih.gov These dimers can then further assemble into more complex structures through other non-covalent interactions. researchgate.net

The formation of hydrogen bonds between benzoic acid molecules and other functional groups, such as pyridyl nitrogens, can lead to the creation of specific multi-molecule aggregates. nih.gov For instance, the co-crystallization of benzoic acid with bis(pyridin-4-ylmethyl)ethanediamide results in a three-molecule aggregate held together by O-H···N hydrogen bonds. nih.gov The nature and strength of these hydrogen bonds can be studied using techniques like Fourier-transform infrared (FTIR) spectroscopy. tandfonline.commdpi.com

The self-assembly of benzoate derivatives can also be influenced by the solvent system and temperature. rsc.orgmpg.de For example, a benzoate ester, dodecamethylnonacosane-2,28-diyl dibenzoate (DMNDB), was found to self-assemble into left-handed twisted nanowires in a tetrahydrofuran/water mixture. rsc.org These nanowires could then form chiral gels in an isopropanol/water system. rsc.org

Table 2: Examples of Supramolecular Assemblies of Benzoate Derivatives

DerivativeInteracting GroupsResulting StructureReference
Benzoic acidCarboxylic acid dimersStacked tetramers researchgate.net
Benzoic acid and bis(pyridin-4-ylmethyl)ethanediamideCarboxylic acid, Pyridyl nitrogenThree-molecule aggregate nih.gov
Dodecamethylnonacosane-2,28-diyl dibenzoate (DMNDB)Benzoate esterTwisted nanowires, Chiral gels rsc.org
4-{n-[4-(4-m-alkoxy- phenylazo)phenoxy]alkoxy}benzoic acidCarboxylic acid dimersHydrogen-bonded liquid crystal trimers tandfonline.com

The cavities of host molecules, such as cyclodextrins, calixarenes, and cucurbiturils, can encapsulate guest molecules, altering their physical and chemical properties. nih.gov This encapsulation can stabilize unstable molecules, control their release, and modify their reactivity. wikipedia.org The formation of these host-guest complexes can be studied using various analytical techniques, including spectroscopy and calorimetry. wikipedia.org

For instance, the self-assembly of 4,4′,4′′-benzene-1,3,5-triyl-tribenzoic acid (BTA) on a silver surface forms honeycomb networks with nanocavities that can encapsulate guest molecules. mpg.de This demonstrates the potential of benzoate derivatives to act as building blocks for functional host-guest systems.

Exploration of Structure-Activity Relationships in Biological Systems (Mechanistic Focus)

The biological activity of benzoate derivatives is closely linked to their molecular structure. By systematically modifying the substituents on the benzoate core, it is possible to investigate structure-activity relationships (SAR) and elucidate the mechanisms of action. nih.govacs.orgchemisgroup.us

For example, in a study of benzodiazepine (B76468) derivatives as inhibitors of the vitamin D receptor, it was found that the position of substituents on the benzodiazepine ring was critical for their inhibitory activity. nih.gov Similarly, SAR studies on STAT3 inhibitors based on benzoic acid revealed that the aryl ring was essential for activity, and modifications to this part of the molecule significantly impacted its potency. acs.org

Several studies have investigated the antioxidant properties of benzoate derivatives. The antioxidant activity is often attributed to the ability of the phenolic hydroxyl groups to donate a hydrogen atom and scavenge free radicals. nih.gov

The antioxidant capacity of these compounds can be evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and CUPRAC (cupric reducing antioxidant capacity) methods. nih.gov The results of these assays can then be correlated with the molecular structure to understand the underlying mechanisms.

For instance, a study on eugenyl benzoate derivatives showed that modifications to the eugenol (B1671780) moiety, such as hydroxylation, could influence their antioxidant and anticancer activities. nih.govnih.gov Another study on hexanoic acid esters of aromatic alcohols found that the position of the hydroxyl group on the aromatic ring significantly affected the antioxidant properties. nih.gov Specifically, an ester with a hydroxyl group in the ortho- position showed higher antioxidant activity than one with a hydroxyl group in the para- position. nih.gov

Furthermore, sodium benzoate has been shown to enhance the levels of endogenous antioxidants like catalase and glutathione, suggesting a potential neuroprotective role by reducing oxidative stress. nih.gov This highlights that the antioxidant mechanism of benzoate derivatives may not be limited to direct radical scavenging but could also involve the modulation of cellular antioxidant defense systems.

Mechanistic Basis of Anti-inflammatory Activity

The anti-inflammatory potential of phenolic compounds, including derivatives of 3,5-dihydroxybenzoic acid, is a subject of significant research interest. While direct studies on the anti-inflammatory mechanism of this compound are not extensively documented, the activity of structurally related compounds offers valuable insights. For instance, derivatives of 3,5-dihydroxycinnamic acid, which shares the core dihydroxybenzene moiety, have been shown to exert potent anti-inflammatory effects. One such derivative demonstrated a significant inhibition rate of 65.6% in a mouse ear edema model. nih.gov

The mechanisms underlying these effects are often multifactorial. Key pathways include the inhibition of enzymes crucial to the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). nih.gov Inhibition of these enzymes leads to a reduction in the synthesis of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. nih.gov Furthermore, these compounds can suppress the production of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α) and various interleukins (e.g., IL-1β, IL-6), at both the mRNA and protein levels. nih.gov This reduction in inflammatory signaling molecules is often accompanied by a decrease in the infiltration of neutrophils to the site of inflammation. nih.gov

The anti-inflammatory action of related heterocyclic compounds, such as those with a benzimidazole (B57391) scaffold, also points towards the inhibition of COX enzymes as a primary mechanism. nih.gov Polypharmacological approaches, which aim to modulate multiple biochemical pathways involved in inflammation, are being explored for derivatives that can target enzymes like phospholipase A2 (PLA2), which is responsible for releasing arachidonic acid, the precursor to prostaglandins and leukotrienes. nih.gov

Compound Class Proposed Anti-inflammatory Mechanism Key Molecular Targets
3,5-Dihydroxycinnamic Acid DerivativesInhibition of pro-inflammatory mediator synthesis and immune cell infiltration.COX-2, 5-LOX, TNF-α, IL-1β, IL-6
Benzimidazole DerivativesInhibition of prostaglandin (B15479496) biosynthesis.COX enzymes, Phospholipase A2

Elucidation of Antimicrobial Action

Derivatives of this compound have shown promise as antimicrobial agents, particularly against drug-resistant bacteria. A notable example is ethyl 3,5-dibromoorsellinate, a derivative of diphenyl ethers, which has demonstrated significant antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA). nih.gov This compound exhibited a minimum inhibitory concentration (MIC) of 4 µg/mL and a bactericidal effect at higher concentrations. nih.gov

The antimicrobial mechanism of such derivatives can be multifaceted. One key aspect is their ability to inhibit biofilm formation, a critical factor in bacterial virulence and antibiotic resistance. Ethyl 3,5-dibromoorsellinate was found to reduce MRSA biofilm mass by over 95% at concentrations above twice its MIC. nih.gov Molecular docking studies suggest that this compound may exert its effect by binding to penicillin-binding protein 2A (PBP2a) of MRSA, a key enzyme responsible for methicillin (B1676495) resistance, with a strong free energy of binding. nih.gov

Furthermore, some phenolic compounds can act as efflux pump inhibitors (EPIs). While not a direct derivative, ethyl 3,4-dihydroxybenzoate has been shown to potentiate the activity of antibiotics against drug-resistant E. coli by inhibiting efflux pumps like AcrB. This suggests that the core benzoic acid structure can be a scaffold for developing agents that counteract bacterial resistance mechanisms.

Compound Target Organism Antimicrobial Mechanism Key Findings
Ethyl 3,5-dibromoorsellinateMethicillin-Resistant Staphylococcus aureus (MRSA)Inhibition of biofilm formation, potential binding to PBP2a.MIC of 4 µg/mL; >95% biofilm reduction. nih.gov

Mechanistic Studies of Immunomodulatory Effects (e.g., TLR2 antagonism)

Toll-like receptors (TLRs) are crucial components of the innate immune system, and their modulation represents a promising therapeutic strategy for inflammatory conditions. Derivatives of this compound have been investigated as TLR antagonists. Specifically, ethyl 3-(3,5-bis-(benzyloxy)benzamido)benzoate has been identified as a precursor to a chemically stable and selective TLR2 antagonist. nih.gov

The parent compound, this compound, serves as a key building block in the synthesis of these antagonists. nih.gov The resulting derivatives are designed to mimic the hydrogen-bonding patterns of natural TLR2 ligands while being more resistant to oxidation. nih.gov Mechanistic studies and structural predictions indicate that these antagonists bind directly and solely to the TLR2 receptor, without interacting with its heterodimeric partners, TLR1 or TLR6. nih.gov This selective antagonism inhibits downstream signaling pathways, such as the activation of NF-κB and the subsequent secretion of pro-inflammatory cytokines like IL-8. nih.gov The development of these stable and selective TLR2 antagonists from the this compound scaffold highlights their potential for modulating inflammatory responses. nih.gov

Compound Derivative Target Receptor Mechanism of Action Effect
Ethyl 3-(3,5-bis-(benzyloxy)benzamido)benzoate based antagonistsToll-like receptor 2 (TLR2)Selective binding to TLR2, preventing ligand-induced dimerization with TLR1/TLR6.Inhibition of NF-κB activation and IL-8 secretion. nih.gov

Derivatives for Advanced Materials Science

Chromophores for Non-linear Optical Applications

Organic chromophores with large second-order non-linear optical (NLO) properties are of great interest for applications in optoelectronics and optical communications. The design of these materials often involves creating molecules with a strong electron donor and acceptor separated by a π-conjugated bridge to enhance the molecular hyperpolarizability.

While direct studies on this compound as an NLO chromophore are limited, the core phenyl benzoate structure is a versatile platform. For instance, derivatives incorporating a 3,5-bis(trifluoromethyl)benzene group into the chromophore structure have been synthesized and investigated. nih.govepo.org These materials exhibit good thermal stability, with decomposition temperatures exceeding 220°C. nih.govepo.org The introduction of bulky side groups like the 3,5-bis(trifluoromethyl)benzene moiety can help to suppress the dipole-dipole interactions between chromophores, which is crucial for achieving high electro-optic (EO) activity in poled polymer films. nih.govepo.org Poled films containing such chromophores have shown significant EO coefficients, making them promising for use in NLO devices. nih.govepo.org The development of such materials often targets high thermal stability and low optical loss for practical applications in devices like electro-active optical thin film channel waveguides. ncats.io

Chromophore Design Strategy Key Structural Feature Resulting Property Potential Application
Introduction of bulky isolation groups3,5-bis(trifluoromethyl)benzeneSuppression of dipole-dipole interactions, enhanced electro-optic coefficient.Non-linear optical devices, optical communications. nih.govepo.org
Incorporation into a cross-linked polymer networkMultifunctional chromophore-containing polymerisable compoundThermally stable poled films with low signal loss.Electro-active optical thin film channel waveguides. ncats.io

Luminescent Lanthanide Complexes and Organic Light-Emitting Materials

The unique photophysical properties of lanthanide ions, such as long-lived luminescence and sharp emission bands, make them highly suitable for applications in lighting, displays, and bio-imaging. The core structure of 3,5-bis(benzyloxy)benzoic acid, a close derivative of this compound, has been successfully employed as a ligand to sensitize lanthanide emission. nih.gov

In these coordination complexes, the benzoate ligand acts as an efficient "antenna," absorbing UV light and transferring the energy to the central lanthanide ion, which then emits light at its characteristic wavelength. nih.gov For example, terbium (Tb³⁺) complexes supported by anions of 3,5-bis(benzyloxy)benzoic acid exhibit bright green luminescence with high quantum efficiencies (up to 60% in the solid state) and long excited-state lifetimes. nih.gov These ligands form one-dimensional coordination polymers with the lanthanide ions. nih.gov

In the broader field of organic light-emitting materials, the benzophenone (B1666685) core, which is structurally related to the benzoate moiety, is utilized in the design of host materials for phosphorescent organic light-emitting diodes (PhOLEDs). nih.gov These materials exhibit good thermal stability and appropriate energy levels to facilitate efficient energy transfer to guest phosphorescent emitters. nih.gov While direct application of this compound in OLEDs is not widely reported, its structural components are relevant to the design of new luminescent materials.

Material Class Key Component Luminescence Mechanism Observed Properties
Lanthanide Coordination Polymers3,5-bis(benzyloxy)benzoic acid ligandAntenna effect: Ligand absorbs UV light and transfers energy to the lanthanide ion.Bright green luminescence for Tb³⁺ complexes with high quantum efficiency (60%) and long lifetimes (1.16 ms). nih.gov
Host Materials for PhOLEDsBenzophenone-based derivativesHosting phosphorescent emitters and facilitating energy transfer.Good thermal stability (Td > 218°C) and suitable triplet energy levels. nih.gov

Advanced Analytical and Spectroscopic Characterization Methodologies for Ethyl 3,5 Bis Benzyloxy Benzoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR, NOESY, HSQC)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of ethyl 3,5-bis(benzyloxy)benzoate. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a related compound, ethyl benzoate (B1203000), shows characteristic signals for the aromatic protons and the ethyl group. hmdb.cachemicalbook.com For this compound, the spectrum is more complex. The protons of the central benzene (B151609) ring, the two benzyloxy groups, and the ethyl ester moiety will each have distinct chemical shifts and coupling patterns. The benzylic protons (Ar-CH₂-O) typically appear as a singlet, while the aromatic protons of the benzyl (B1604629) groups and the central ring will exhibit multiplets. The ethyl group protons will present as a quartet (CH₂) and a triplet (CH₃).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms. For this compound, distinct signals are expected for the carbonyl carbon of the ester, the carbons of the ethyl group, the aromatic carbons of the central ring, and the carbons of the two benzyloxy groups. spectrabase.com The chemical shifts of these carbons are indicative of their electronic environment. For instance, the ¹³C NMR spectrum of the related benzyl 3,5-dibenzyloxybenzoate shows characteristic peaks for the different carbon atoms in the molecule. spectrabase.com

2D NMR Techniques (NOESY and HSQC): To resolve any ambiguities in signal assignments from 1D NMR, two-dimensional (2D) NMR techniques are utilized.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton and carbon signals that are directly bonded, allowing for the definitive assignment of protonated carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the through-space interactions between the protons of the benzyloxy groups and the protons of the central aromatic ring, helping to confirm the conformation of the molecule in solution.

The application of these NMR techniques has been demonstrated in the characterization of various benzoate derivatives, providing a robust methodology for structural confirmation. nih.govnih.gov

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, offers a non-destructive method for identifying the functional groups present in this compound. wikipedia.org

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A strong band corresponding to the C=O stretching vibration of the ester group is typically observed in the region of 1720-1740 cm⁻¹. scholarsresearchlibrary.comchemicalbook.com Other significant bands include those for the C-O stretching of the ester and ether linkages, aromatic C-H stretching, and aromatic C=C bending vibrations. scholarsresearchlibrary.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. wikipedia.org The Raman spectrum of aromatic esters often displays strong signals for the aromatic ring vibrations. researchgate.net The intensity of the C=O stretching vibration in Raman spectra can vary and is influenced by the molecular structure. ias.ac.in For this compound, characteristic Raman shifts would be expected for the aromatic rings and the carbonyl group. nih.gov

Vibrational Mode Expected FT-IR Frequency (cm⁻¹) ** Expected Raman Shift (cm⁻¹) **
Aromatic C-H Stretch~3100-3000~3100-3000
Aliphatic C-H Stretch~2980-2850~2980-2850
C=O Ester Stretch~1720-1740~1720-1740
Aromatic C=C Bend~1600-1450~1600-1450
C-O Stretch (Ester & Ether)~1300-1000~1300-1000

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to accurately determine the molecular weight and elemental composition of a compound. For this compound, HRMS provides the exact mass of the molecular ion, which can be used to confirm its molecular formula (C₂₃H₂₂O₄). This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The high accuracy of HRMS allows for the confident identification of the compound. nih.gov

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are essential for the separation and purity assessment of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of non-volatile and thermally unstable compounds. A reverse-phase HPLC method can be developed for the analysis of this compound. sielc.com The method would typically involve a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with a small amount of acid (like formic or phosphoric acid) to improve peak shape. sielc.comust.edu The retention time of the compound under specific chromatographic conditions is a characteristic property that can be used for its identification. Method validation would ensure the linearity, accuracy, precision, and robustness of the analytical procedure.

Gas Chromatography (GC) for Volatile Derivatives

While this compound itself may have low volatility, Gas Chromatography (GC) can be employed for the analysis of more volatile derivatives or potential impurities. researchgate.netresearchgate.net For instance, if the benzyloxy groups were to be cleaved, the resulting more volatile compounds could be analyzed by GC. oup.comnih.gov The choice of column and temperature program in GC is critical for achieving good separation of the components in a mixture.

Advanced Hyphenated Techniques and Chiral Separations

The comprehensive characterization of this compound and its derivatives necessitates the use of advanced analytical methodologies. Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the identification and quantification of these compounds in complex matrices. chromatographyonline.com Furthermore, as derivatives of this compound may be chiral, the development of enantioselective separation methods is crucial for understanding their stereospecific properties.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to its high volatility, this compound is amenable to GC-MS analysis, which provides both retention time information for separation and mass spectra for structural elucidation.

Research Findings:

While specific GC-MS studies on this compound are not abundant in the public domain, methods for structurally similar compounds like ethyl benzoate and other benzoate esters are well-established. foodb.canih.gov For instance, the analysis of related compounds such as toluene (B28343) and ethylbenzene (B125841) often involves their conversion to benzoic acid, which is then detected by GC-MS as its trimethylsilyl (B98337) (TMS) derivative. nih.govoup.com This derivatization approach could potentially be adapted for the analysis of hydroxylated derivatives of this compound.

A typical GC-MS method for this compound would involve a capillary column with a non-polar or medium-polarity stationary phase. The mass spectrometer would be operated in electron ionization (EI) mode, which would likely produce a characteristic fragmentation pattern, including ions corresponding to the benzyl group (m/z 91), the benzoyl group (m/z 105), and the ethyl ester moiety.

Table 1: Illustrative GC-MS Parameters for the Analysis of this compound

ParameterValue
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier GasHelium, 1 mL/min
Inlet Temperature280 °C
Oven Program100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI), 70 eV
Mass Rangem/z 50-550
Transfer Line Temp.290 °C

This table presents a hypothetical set of parameters based on established methods for similar aromatic esters.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are highly sensitive and selective techniques for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. These methods are particularly well-suited for the analysis of this compound and its derivatives in complex matrices such as cosmetics or biological samples. chromatographyonline.comnih.gov

Research Findings:

Extensive research has been conducted on the LC-MS/MS analysis of parabens, which are structurally related to this compound. nih.govchromatographyonline.com These studies often employ reversed-phase chromatography with a C18 column and a mobile phase consisting of an aqueous component (often with a formic acid or ammonium (B1175870) acetate (B1210297) modifier) and an organic solvent like acetonitrile or methanol (B129727). nih.govchromatographyonline.comhelixchrom.com Detection is typically achieved using electrospray ionization (ESI) in either positive or negative ion mode, followed by multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity. nih.gov For this compound, ESI in positive ion mode would likely yield a prominent protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or ammonium [M+NH₄]⁺.

Table 2: Representative LC-MS/MS Parameters for this compound

ParameterValue
Liquid Chromatograph
ColumnC18 (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient50% B to 95% B over 10 minutes
Flow Rate0.3 mL/min
Column Temperature40 °C
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Source Temperature450 °C
Ionization Voltage4500 V
MRM TransitionsHypothetical: e.g., [M+H]⁺ → fragment ions

This table illustrates a potential LC-MS/MS method, with parameters extrapolated from the analysis of related benzoate esters.

Chiral Separations

The potential for chirality in derivatives of this compound, for instance, through modification of the benzyl groups or the aromatic ring, necessitates the development of methods for chiral separation. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is the most common and effective technique for this purpose. youtube.comyoutube.com

Research Findings:

The separation of enantiomers is achieved through the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP. youtube.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including aromatic esters. nih.gov The choice of the specific CSP and the mobile phase (normal-phase or reversed-phase) is critical for achieving successful enantioseparation.

While no specific chiral separation method for this compound has been reported, a study on the chiral separation of a structurally similar compound, ethyl 3,5-dihydroxy-6-benzyloxy hexanoate, demonstrated successful resolution of its four stereoisomers using a chiral reversed-phase HPLC method on an OD-RH column. This indicates that polysaccharide-based CSPs are effective for compounds containing benzyloxy and ester functionalities.

For derivatives of this compound, a screening of different polysaccharide-based CSPs under both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., water/acetonitrile) conditions would be a rational starting point for method development.

Table 3: Potential Chiral HPLC Conditions for a Hypothetical Chiral Derivative of this compound

ParameterCondition 1 (Normal Phase)Condition 2 (Reversed Phase)
Chiral Stationary Phase Chiralpak® AD-H (amylose derivative)Chiralcel® OD-RH (cellulose derivative)
Column Dimensions 250 mm x 4.6 mm, 5 µm150 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)Acetonitrile / Water (60:40, v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25 °C30 °C
Detection UV at 254 nmUV at 254 nm

This table provides plausible starting conditions for the chiral separation of a derivative of this compound based on established principles of chiral chromatography.

Computational Chemistry and Theoretical Modeling of Ethyl 3,5 Bis Benzyloxy Benzoate

Quantum Mechanical Calculations of Electronic Structure and Molecular Orbitals

Quantum mechanical (QM) calculations are fundamental to understanding the electronic behavior of a molecule. nih.gov These methods solve the Schrödinger equation for a given molecular system to provide information about its energy states and electron distribution. acs.org For Ethyl 3,5-bis(benzyloxy)benzoate, QM calculations can elucidate the nature of its chemical bonds, the distribution of electron density, and the energies of its molecular orbitals.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's chemical reactivity and stability. nih.govnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

In a hypothetical QM calculation for this compound, the HOMO would likely be localized on the electron-rich benzyloxy groups and the benzene (B151609) ring, which are areas of high electron density. Conversely, the LUMO would likely be distributed over the electron-withdrawing ethyl benzoate (B1203000) portion of the molecule. The precise energies and distributions would depend on the level of theory and basis set used in the calculation.

Table 1: Illustrative Results of a Hypothetical Quantum Mechanical Calculation for this compound

ParameterHypothetical ValueSignificance
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-1.2 eVElectron-accepting ability
HOMO-LUMO Gap5.3 eVChemical stability and reactivity
Dipole Moment2.5 DPolarity and intermolecular interactions

Note: The values in this table are illustrative and represent typical data that would be generated from such a calculation.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a class of quantum mechanical methods that has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. nih.gov DFT is particularly well-suited for optimizing the geometry of molecules like this compound, which has multiple rotatable bonds. Geometry optimization seeks to find the lowest energy conformation of the molecule, which corresponds to its most stable three-dimensional structure. mdpi.com For this molecule, the key degrees of freedom would be the torsion angles associated with the benzyloxy and ethyl ester groups.

Once the optimized geometry is obtained, DFT can be used to predict various spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. nih.gov Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed to help in the interpretation of experimental NMR data. researchgate.net Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectrum (UV-Vis), providing insights into the electronic transitions responsible for the molecule's absorption of light. scientific.netresearchgate.net

Table 2: Hypothetical DFT-Predicted Vibrational Frequencies for Key Functional Groups in this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
C=O (Ester)Stretching1725
C-O (Ester)Stretching1250
C-O-C (Ether)Asymmetric Stretching1180
Aromatic C=CStretching1600, 1585

Note: These are representative values and would be obtained from a DFT frequency calculation.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. emerginginvestigators.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve. nih.gov For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape and understanding how it interacts with its environment, such as a solvent. acs.org

By simulating the molecule in a solvent box (e.g., water or an organic solvent), one can observe the different conformations the molecule adopts and the timescale of transitions between them. This is crucial for understanding its behavior in solution. Furthermore, MD simulations can provide detailed information about intermolecular interactions, such as hydrogen bonding and van der Waals forces, between the molecule and the solvent or other solute molecules. acs.orgrug.nl This information is critical for understanding its solubility and how it might interact with other molecules in a mixture.

In Silico Prediction of Reactivity and Stability

Computational methods can be used to predict the reactivity and stability of this compound without the need for laboratory experiments. Reactivity indices, which can be derived from DFT calculations, provide a quantitative measure of where a molecule is most likely to react. researchgate.netresearchgate.net For example, Fukui functions can be used to identify the most electrophilic and nucleophilic sites in the molecule, predicting where it might be susceptible to attack by other reagents. nih.govmdpi.com

The stability of the ester bond to hydrolysis can also be investigated computationally. researchgate.netnih.gov By simulating the reaction pathway for hydrolysis, either in the gas phase or in solution, the activation energy for this process can be calculated. nih.gov A high activation energy would suggest that the ester is relatively stable, while a low activation energy would indicate that it is more prone to hydrolysis. These in silico predictions can be valuable in assessing the shelf-life and potential degradation pathways of the compound. pensoft.net

Computational Approaches to Spectroscopic Shifts and Photophysical Properties

Computational chemistry offers powerful tools for predicting and interpreting the spectroscopic and photophysical properties of molecules. researchgate.net For this compound, computational methods can be used to predict NMR chemical shifts, which can be compared with experimental data to confirm the structure and assign specific resonances. nih.govnih.gov Machine learning approaches, trained on large datasets of experimental and computed shifts, are becoming increasingly accurate for this purpose. arxiv.org

The photophysical properties, such as the absorption and emission of light, can be modeled using TD-DFT and other advanced methods. tandfonline.comresearchgate.net These calculations can predict the wavelengths of maximum absorption and emission, as well as the quantum yield of fluorescence. nih.govdntb.gov.ua By understanding the nature of the excited states, it is possible to predict whether the molecule is likely to be fluorescent or phosphorescent, and how its photophysical properties might be tuned by modifying its structure. diva-portal.org

Research Applications and Emerging Potentials Academic Focus

Role as a Key Intermediate in Multi-step Organic Synthesis

The strategic placement of functional groups in Ethyl 3,5-bis(benzyloxy)benzoate makes it an ideal starting material or intermediate in the synthesis of a wide array of organic compounds. The benzyl (B1604629) ether protecting groups can be selectively removed under specific conditions, revealing reactive hydroxyl groups that can be further functionalized. The ethyl ester group also provides a handle for various chemical transformations.

One of the most significant applications of this compound is in the synthesis of natural products, particularly those containing a 3,5-dihydroxybenzoyl moiety. A prominent example is the synthesis of resveratrol (B1683913), a naturally occurring stilbenoid with a range of reported health benefits. unizar.esgoogle.comchemicalbook.comnih.govbyu.edu

In a typical synthetic route, 3,5-dihydroxybenzoic acid is first protected by benzylation to form 3,5-dibenzyloxybenzoic acid. google.com This is then esterified to yield the corresponding ethyl or methyl ester. The resulting compound, closely related to this compound, serves as a key building block. Subsequent chemical steps, which may involve reduction of the ester to an alcohol, conversion to a bromide, and coupling reactions like the Horner-Wadsworth-Emmons or Heck reaction, ultimately lead to the resveratrol backbone. unizar.esgoogle.combyu.edu The final step involves the deprotection of the benzyl groups to yield resveratrol. chemicalbook.com

The use of the benzyloxy-protected intermediate is crucial for the success of these syntheses as it prevents unwanted side reactions of the hydroxyl groups during the carbon-carbon bond-forming steps. This strategy has also been applied to the synthesis of other natural products and their analogs. google.com

The 3,5-dihydroxybenzoyl structural motif is present in a variety of pharmacologically active compounds beyond resveratrol. Consequently, this compound and its derivatives are valuable precursors in medicinal chemistry for the development of new therapeutic agents.

Research has explored the synthesis of various polyphenolic compounds with potential biological activities, using intermediates derived from 3,5-dihydroxybenzoic acid. rsc.org The ability to selectively modify the core structure after deprotection allows for the creation of libraries of related compounds for structure-activity relationship (SAR) studies. These studies are essential for optimizing the pharmacological properties of a lead compound.

Furthermore, the core structure is related to 3-amino-5-hydroxybenzoic acid (AHBA), a precursor for a large group of natural products with potent biological activities, including ansamycins and mitomycins. nih.gov While not a direct precursor to AHBA, the synthetic methodologies developed for manipulating the 3,5-bis(benzyloxy)benzoate scaffold can inform the synthesis of these more complex and medicinally important molecules.

Contributions to Supramolecular Chemistry and Crystal Engineering

The rigid core and the flexible benzyloxy side chains of this compound and related molecules make them interesting candidates for studies in supramolecular chemistry and crystal engineering. The arrangement of molecules in the solid state is governed by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces.

Development in Advanced Materials Science

The unique molecular architecture of this compound also lends itself to the development of advanced materials with novel properties.

"Smart materials" are materials that respond to external stimuli, such as light, temperature, or an electric field. Dendrimers, which are highly branched, tree-like macromolecules, are a class of smart materials with applications in drug delivery and catalysis. nih.govgoogle.com

This compound can serve as a precursor for the synthesis of dendrons, the building blocks of dendrimers. nih.gov The ester group can be converted to other functional groups, and the benzyloxy groups can be deprotected to allow for the attachment of subsequent generations of branches. This convergent approach allows for the precise control over the size, shape, and functionality of the resulting dendrimer. google.com The internal cavities and the high density of functional groups on the periphery of these dendrimers make them suitable for encapsulating guest molecules and for catalytic applications.

The aromatic nature of this compound and its derivatives suggests potential applications in the field of optoelectronics. Organic materials with extended π-conjugated systems can exhibit interesting electronic and optical properties, such as fluorescence and charge transport.

While this compound itself may not be the final active component, it can be a crucial building block for larger, more complex molecules designed for optoelectronic applications. For example, it can be incorporated into liquid crystals. researchgate.netacademie-sciences.frtcichemicals.com The rigid core can form the central part of a mesogen, the fundamental unit of a liquid crystal, while the flexible side chains can influence the mesophase behavior. By carefully designing the molecular structure, it is possible to create liquid crystalline materials with specific properties for use in displays and other optical devices.

Investigation of Biological Activity Mechanisms at a Molecular Level

The scientific literature currently lacks detailed research specifically investigating the molecular mechanisms of action for this compound. While studies on structurally related benzoate (B1203000) and benzyloxy derivatives have explored a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects, the specific molecular targets and signaling pathways associated with this compound have not been elucidated.

Consequently, there is no available data from in vitro assays or computational studies, such as molecular docking, that would provide insight into its potential interactions with enzymes, receptors, or other cellular components. Research in this area would be necessary to understand its pharmacological potential and to determine if it shares mechanisms with other compounds in its chemical class.

Detailed Research Findings

As of the current body of scientific literature, there are no published research findings detailing the molecular-level biological activity of this compound.

Interactive Data Table

No data is available for inclusion in a data table.

Future Research Directions and Challenges

Exploration of Novel and Efficient Synthetic Routes

The classical synthesis of Ethyl 3,5-bis(benzyloxy)benzoate typically involves the Williamson ether synthesis to attach the benzyl (B1604629) groups, followed by esterification. A known method for a similar compound, mthis compound, involves reacting methyl 3,5-dihydroxybenzoate (B8624769) with benzyl bromide in the presence of a base like potassium carbonate. nih.gov This can be adapted for the ethyl ester by using ethyl 3,5-dihydroxybenzoate as the starting material.

Future research directions may include:

Catalytic C-O Coupling Reactions: Investigating the use of transition metal catalysts (e.g., copper or palladium-based systems) for the benzylation of ethyl 3,5-dihydroxybenzoate could offer milder reaction conditions and improved efficiency.

Microwave-Assisted Synthesis: The application of microwave irradiation could significantly reduce reaction times for both the etherification and esterification steps, leading to a more rapid and energy-efficient synthesis.

A comparative table of potential synthetic routes is presented below:

Synthetic RoutePrecursorsReagents & ConditionsPotential AdvantagesPotential Challenges
Classical Method Ethyl 3,5-dihydroxybenzoate, Benzyl halideBase (e.g., K₂CO₃), Solvent (e.g., Acetonitrile), RefluxEstablished and reliableModerate yields, potential for side products
Catalytic C-O Coupling Ethyl 3,5-dihydroxybenzoate, Benzyl alcohol or halideTransition metal catalyst, Ligands, BaseHigher yields, milder conditionsCatalyst cost and removal
One-Pot Synthesis 3,5-Dihydroxybenzoic acid, Ethanol (B145695), Benzyl halideAcid catalyst, BaseReduced workup, time and cost-efficientOptimization of competing reactions
Microwave-Assisted Ethyl 3,5-dihydroxybenzoate, Benzyl halideBase, Microwave irradiationDrastically reduced reaction timesScale-up limitations, specialized equipment

Unveiling New Reactivity Profiles and Catalytic Transformations

The reactivity of this compound is largely dictated by the ester and ether functionalities, as well as the aromatic core. Future research is expected to move beyond its passive role as a scaffold and explore its active participation in novel chemical transformations.

The benzoate (B1203000) moiety can act as a directing group in C-H functionalization reactions. For instance, ruthenium-catalyzed C-H arylation has been shown to be effective in the presence of a benzoate additive, which facilitates oxidative addition at the metal center. acs.org This suggests that the ester group in this compound could be exploited to direct functionalization at the ortho positions of the central benzene (B151609) ring.

Furthermore, benzoates have been identified as effective photosensitizing catalysts in light-powered reactions, such as the direct C(sp³)–H fluorination. uni-regensburg.denih.gov This opens up the possibility of using this compound itself as a catalyst or modifying it to create novel photocatalysts.

Key areas for future investigation include:

Directed C-H Functionalization: Exploring the use of the ester group to direct the introduction of various functional groups (e.g., alkyl, aryl, halogen) at the C2 and C6 positions of the benzoate ring.

Photocatalytic Applications: Investigating the potential of this compound and its derivatives as photosensitizers for organic transformations.

Cross-Coupling Reactions: Utilizing the aromatic rings as platforms for cross-coupling reactions to synthesize more complex, multi-aryl structures.

Deprotection Strategies: Developing selective and efficient methods for the debenzylation of the ether linkages to yield ethyl 3,5-dihydroxybenzoate, a valuable precursor for various applications.

Integration of Advanced Computational Methods with Experimental Studies

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental work. For a molecule like this compound, computational studies can provide deep insights into its structure, reactivity, and potential applications. sciencepg.comresearchgate.net

Density Functional Theory (DFT) calculations can be employed to:

Predict Reaction Pathways: By modeling the transition states of potential reactions, researchers can predict the most favorable reaction conditions and identify potential side products. acs.org

Elucidate Reaction Mechanisms: Computational studies can help to understand the intricate mechanisms of catalytic cycles involving the benzoate group. acs.org

Analyze Spectroscopic Data: Theoretical calculations of NMR and IR spectra can aid in the characterization of new compounds derived from this compound.

Design Novel Catalysts: By understanding the electronic properties of the molecule, it is possible to design derivatives with enhanced catalytic activity. mdpi.com

The synergy between computational predictions and experimental validation will be crucial in accelerating the discovery of new reactions and applications for this compound.

Interdisciplinary Research Opportunities with Materials Science and Chemical Biology

The unique structure of this compound, with its central aromatic core and peripheral benzyl groups, makes it an ideal building block for the construction of larger, functional architectures.

In Materials Science:

Dendrimer Synthesis: This compound is a key precursor for the synthesis of Fréchet-type dendrimers. nih.gov Future research could focus on creating novel dendrimers with tailored properties for applications in drug delivery, catalysis, and light-harvesting. The regular, branched structure of dendrimers allows for the encapsulation of guest molecules and the presentation of a high density of functional groups on their surface. nih.gov

Liquid Crystals: The rigid aromatic core and flexible side chains are characteristic features of molecules that can form liquid crystalline phases. By modifying the structure of this compound, it may be possible to design new liquid crystalline materials with specific optical or electronic properties.

Functional Polymers: The ester group can be hydrolyzed to a carboxylic acid, which can then be used as a monomer for the synthesis of polyesters or polyamides with benzyloxy side chains, potentially leading to materials with interesting thermal or mechanical properties.

In Chemical Biology:

Biocompatible Materials: Dendrimers derived from this compound can be rendered water-soluble and biocompatible, making them suitable for use as drug delivery vehicles that can enhance the solubility and bioavailability of poorly soluble drugs. nih.gov

Bioactive Scaffolds: The bis(benzyloxy)benzoate core can serve as a scaffold for the synthesis of libraries of compounds to be screened for biological activity. The benzyl groups can be deprotected and the resulting hydroxyl groups can be further functionalized to create a diverse range of potential drug candidates.

Development of Sustainable Synthesis and Application Methodologies

In line with the principles of green chemistry, future research on this compound must address the environmental impact of its synthesis and use. researchgate.net

Key areas for improvement include:

Green Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical CO₂, or ionic liquids.

Renewable Feedstocks: Exploring the possibility of deriving the starting materials, such as 3,5-dihydroxybenzoic acid, from renewable biomass sources.

Catalytic Processes: As mentioned earlier, the use of catalysts can reduce energy consumption and waste generation compared to stoichiometric reagents.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

Biodegradability: For applications in areas like drug delivery, designing derivatives that are biodegradable to minimize their environmental persistence.

By embracing these challenges and exploring the outlined research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple building block into a versatile platform for innovation across multiple scientific disciplines.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3,5-bis(benzyloxy)benzoate, and how are key intermediates characterized?

  • Methodology : A common route involves benzylation of 3,5-dihydroxybenzoic acid using benzyl bromide (Bn-Br) in the presence of K₂CO₃ and 18-crown-6 in refluxing acetone, followed by esterification with ethyl alcohol. The intermediate 3,5-bis(benzyloxy)benzoic acid is reduced to the corresponding benzyl alcohol using LiAlH₄ in ethyl ether, and subsequent bromination with PBr₃ yields the benzyl bromide intermediate .
  • Characterization : Key intermediates are verified via melting point analysis, TLC (e.g., Rf = 0.23 in hexane/EtOAc 4:1), and spectral techniques (¹H/¹³C NMR, IR) .

Q. How can researchers optimize the purification of this compound and its intermediates?

  • Methodology : Column chromatography on silica gel with gradient elution (e.g., hexane/ethyl acetate) is effective for isolating pure products. For example, (E)-3,5-bis(benzyloxy)-2-(3-(3-(benzyloxy)-4-hydroxyphenyl)allyl)phenol was purified to 62% yield using this method .
  • Troubleshooting : Impurities often arise from incomplete benzylation; monitoring reactions via TLC and adjusting reaction time/temperature improves purity .

Q. What analytical techniques are recommended for confirming the structure of this compound?

  • Methodology : X-ray crystallography (single-crystal synchrotron studies) provides precise structural data, with mean C–C bond lengths reported as 0.004 Å . Complementary techniques include LC-MS/MS for trace impurity analysis (e.g., detecting genotoxic impurities at ppm levels) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when varying benzylation conditions?

  • Analysis : Discrepancies in yields may stem from competing side reactions (e.g., over-alkylation). For example, using K₂CO₃ vs. NaH as a base affects reaction efficiency due to differences in basicity and solubility. Systematic optimization (e.g., solvent polarity, catalyst loading) is critical .
  • Data Interpretation : Compare TLC and NMR data across conditions to identify byproducts. For instance, LiAlH₄ reduction may introduce hydroxyl group artifacts if not carefully controlled .

Q. What strategies mitigate stereochemical challenges during the synthesis of this compound derivatives?

  • Methodology : Employ chiral auxiliaries or asymmetric catalysis for stereocontrol. For example, phosphonate intermediates (e.g., triisopropyl phosphite) can direct allylation reactions to achieve specific stereoisomers .
  • Validation : Use NOESY NMR or circular dichroism (CD) to confirm stereochemistry in final products .

Q. How can researchers address discrepancies in spectroscopic data for this compound analogs?

  • Case Study : For analogs with trifluoromethyl groups, electron-withdrawing effects may shift NMR peaks. Compare experimental data with computational predictions (e.g., DFT calculations) to validate assignments .
  • Troubleshooting : Contradictions in IR carbonyl stretches (~1700 cm⁻¹) may indicate incomplete esterification; repeat reactions under anhydrous conditions or with excess ethyl chloride .

Q. What advanced methods enable trace-level quantification of synthetic intermediates or degradants?

  • Methodology : LC-MS/MS with a C18 column and methanol/water mobile phase (0.1% formic acid) achieves detection limits of <0.1 ppm for impurities like ERL ethyl ester. Validate using spike-recovery experiments (85–115% recovery) .
  • Application : This approach is critical for meeting ICH guidelines on genotoxic impurities in pharmaceutical intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3,5-bis(benzyloxy)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3,5-bis(benzyloxy)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.